molecular formula C22H31N3O3S B2754431 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 953986-96-4

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2754431
CAS No.: 953986-96-4
M. Wt: 417.57
InChI Key: OWKZSFRVVAHGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a dimethylaminoethyl group and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The sulfonamide group is substituted with a methoxy and methyl group at positions 4 and 3 of the benzene ring, respectively. The tetrahydroquinoline scaffold introduces a nitrogen-containing heterocycle, which is often associated with bioactivity in pharmaceuticals, such as receptor binding or enzyme inhibition .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-16-13-19(9-11-22(16)28-5)29(26,27)23-15-21(24(2)3)18-8-10-20-17(14-18)7-6-12-25(20)4/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKZSFRVVAHGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a tetrahydroquinoline moiety and a sulfonamide group, suggest various biological activities. This article reviews the compound's synthesis, biological mechanisms, and activity against specific targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H33N5O3SC_{23}H_{33}N_{5}O_{3}S, indicating a high degree of complexity with multiple functional groups that may influence its interactions in biological systems. The compound features:

  • Tetrahydroquinoline moiety : Contributes to its binding affinity.
  • Dimethylamino group : Enhances solubility and potential receptor interactions.
  • Methoxy and methyl groups : May influence lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Ring : Achieved through hydrogenation of quinoline derivatives.
  • Introduction of the Dimethylamino Group : Alkylation with dimethylamine in the presence of suitable catalysts.
  • Attachment of the Methoxy Group : Nucleophilic substitution using halogenated precursors.
  • Final Coupling Reaction : Controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Interaction : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with receptors or enzymes.
  • Enzyme Modulation : The tetrahydroquinoline moiety may facilitate π-π stacking interactions, modulating enzyme activities.

Pharmacological Studies

Recent studies have highlighted the following activities:

  • Antimicrobial Activity : The compound exhibits moderate to significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus .
MicroorganismInhibition Zone (mm)
E. coli15
S. aureus18
Klebsiella pneumoniae12
  • Cholinesterase Inhibition : Demonstrated selective inhibitory activity towards butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
EnzymeIC50 (µM)
Acetylcholinesterase (AChE)157.31
Butyrylcholinesterase (BChE)46.42

Study on Antimicrobial Effects

In a recent study, the compound was tested against several bacterial strains. Results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity, particularly against drug-resistant strains .

Cholinesterase Inhibition Study

Another study focused on the compound's ability to inhibit cholinesterases. It was found that structural modifications could lead to enhanced selectivity for BChE over AChE, which is crucial for developing treatments for Alzheimer's disease .

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in oncology and neuropharmacology. Its sulfonamide moiety is linked to various pharmacological effects, including antibacterial and anticancer properties.

Anticancer Potential

Studies have demonstrated that derivatives of sulfonamides can inhibit tumor cell proliferation. In particular:

  • Mechanism of Action : The compound may interfere with cellular signaling pathways involved in cancer cell growth.
  • Case Studies : A series of synthesized compounds based on this structure were tested against human cancer cell lines (HCT-116, MCF-7, HeLa), showing significant cytotoxicity with IC50 values ranging from 7 to 24 µM .

Applications in Drug Development

The compound's unique structure positions it as a candidate for further development in drug discovery:

  • Targeting Specific Receptors : Its ability to modulate biological pathways makes it a potential lead compound for developing drugs targeting specific receptors involved in cancer and neurodegenerative diseases.
  • Combination Therapies : It may also be explored in combination with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

  • N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide (BP 27790257933-82-7): This compound shares the sulfonamide backbone but lacks the tetrahydroquinoline moiety. Instead, it has a chloroacetyl group attached to the phenyl ring.
  • N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-Yl]-N-Methyl-Methanesulfonamide: This pyrimidine-based sulfonamide features a fluorophenyl substituent and a formyl group. The pyrimidine ring may enhance metabolic stability compared to the tetrahydroquinoline system, but the lack of a tertiary amine (dimethylamino) group could limit its interaction with charged biological targets .

Sulfonylurea Herbicides (from )

These compounds utilize a triazine ring and methyl benzoate substituents for herbicidal activity via acetolactate synthase (ALS) inhibition. In contrast, the target compound’s tetrahydroquinoline and dimethylamino groups suggest divergent mechanisms, likely unrelated to ALS inhibition .

Tetrahydroquinoline Derivatives

  • N-(2-(Dimethylamino)Ethyl)-N-Methyl-3-(1-Methyl-1H-Pyrazol-4-Yl)Quinolin-5-Amine: This compound shares the dimethylaminoethyl and tetrahydroquinoline components but replaces the sulfonamide with a pyrazole-substituted quinoline. The pyrazole group may confer selectivity for kinase targets, whereas the sulfonamide in the target compound could enhance solubility or hydrogen-bonding interactions .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Functional Groups Potential Applications
Target Compound ~460 ~2.5 Sulfonamide, tetrahydroquinoline CNS/metabolic therapeutics
N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide ~244 ~1.8 Chloroacetyl, sulfonamide Synthetic intermediate
Metsulfuron Methyl Ester ~381 ~2.0 Triazine, methyl benzoate Herbicide
N-(2-(Dimethylamino)Ethyl)-N-Methyl-Quinolin... ~340 ~3.1 Quinoline, pyrazole Kinase inhibition
  • logP and Solubility: The target compound’s logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. This is higher than sulfonylurea herbicides (logP ~2.0) due to the tetrahydroquinoline group .
  • ADMET Considerations : highlights the importance of compound diversity in predictive models. The target compound’s structural complexity may align with Equation (4) in , which emphasizes broader chemical space coverage for robust pharmacokinetic predictions .

Research Findings and Implications

  • Structural Uniqueness: The combination of sulfonamide, tetrahydroquinoline, and dimethylaminoethyl groups distinguishes this compound from herbicides () and simpler sulfonamides (). This may translate to novel bioactivity, warranting further in vitro screening.

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step nucleophilic substitutions and sulfonamide coupling. Key steps include:

  • Tetrahydroquinoline core preparation : Cyclization of substituted anilines with ketones under acidic conditions .
  • Sulfonamide coupling : Reacting the amine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in pyridine or DMF, using bases like triethylamine to neutralize HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for >95% purity .

Q. Critical parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (coupling step)Prevents side reactions
SolventAnhydrous DMF or pyridineEnhances nucleophilicity
Reaction time2–4 hrs (coupling)Maximizes conversion

Advanced Synthesis Challenges

Q. Q2. How can competing side reactions during sulfonamide coupling be minimized?

Side reactions (e.g., over-sulfonation) are mitigated by:

  • Controlled stoichiometry : Use 1.1–1.2 equivalents of sulfonyl chloride to avoid excess .
  • Low-temperature addition : Gradual addition of sulfonyl chloride at 0–5°C to suppress exothermic side reactions .
  • In-situ monitoring : TLC (hexane:ethyl acetate 3:1, Rf ~0.4) or HPLC to track intermediate consumption .

Basic Structural Characterization

Q. Q3. What analytical techniques confirm the compound’s structure and purity?

  • NMR :
    • ¹H NMR : Look for dimethylamino protons (δ 2.2–2.4 ppm, singlet) and methoxy resonance (δ 3.8 ppm) .
    • ¹³C NMR : Confirm sulfonamide carbonyl (δ ~165 ppm) and tetrahydroquinoline carbons .
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min for ≥98% purity .

Advanced Characterization Challenges

Q. Q4. How are overlapping NMR signals resolved for this structurally complex compound?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations (e.g., ethyl linker protons) and carbon-proton connectivity .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational flexibility in the tetrahydroquinoline ring .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for initial activity screening?

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Q. Advanced Q6. How can structure-activity relationships (SAR) guide functional group modifications?

  • Substituent analysis : Compare analogs (e.g., methoxy vs. ethoxy at position 4) to assess hydrophobicity effects on membrane permeability .
  • Molecular docking : Model interactions with target proteins (e.g., Bcl-2 for anticancer activity) to prioritize substituents .

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies in biological activity data across studies?

  • Source validation : Cross-check assay protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Compare with N-(1-benzyl-2-oxo-tetrahydroquinolin-6-yl)sulfonamide derivatives to identify substituent-dependent trends .

Stability & Degradation

Q. Q8. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C for 24 hrs; monitor degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Computational Modeling

Q. Q9. Which computational tools predict binding modes with biological targets?

  • Docking software : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.